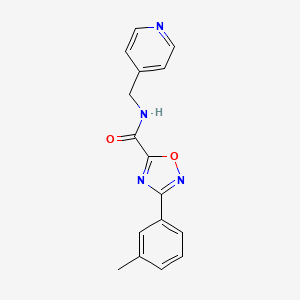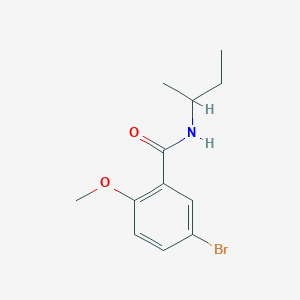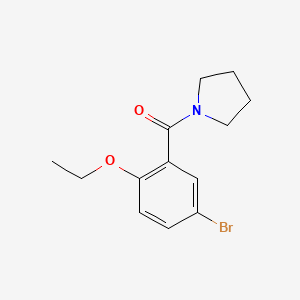
3-(3-methylphenyl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methylphenyl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide, also known as OXA or OXA-23, is a compound that belongs to the oxadiazole family. This compound has gained significant attention in scientific research due to its potential applications in the medical field.
Mecanismo De Acción
The mechanism of action of 3-(3-methylphenyl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide involves the inhibition of bacterial cell wall synthesis. This compound targets the transpeptidase domain of penicillin-binding proteins (PBPs), which are essential for the synthesis of bacterial cell walls. By inhibiting PBPs, this compound prevents the formation of cross-links in the bacterial cell wall, leading to cell lysis and death.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile, making it a safe compound for use in medical research. Studies have also shown that this compound does not affect the growth of human cells, indicating its selectivity towards bacterial cells. This compound has been found to have a half-life of approximately 4 hours in rats, suggesting that it has a short duration of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3-methylphenyl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is its broad-spectrum antibacterial activity, which makes it a useful tool for studying bacterial infections. This compound has also been found to be effective against multidrug-resistant strains of bacteria, which is a significant advantage in the fight against antibiotic resistance. However, one limitation of this compound is its short duration of action, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for the study of 3-(3-methylphenyl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide. One area of research is the development of new antibiotics based on the structure of this compound. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models. Additionally, the potential use of this compound in combination with other antibiotics for the treatment of bacterial infections is an area of interest. Finally, the study of the mechanism of action of this compound and its interaction with bacterial cells is an important area for future research.
Conclusion:
In conclusion, this compound is a compound with significant potential in the medical field. Its broad-spectrum antibacterial activity and effectiveness against multidrug-resistant strains of bacteria make it a promising candidate for the development of new antibiotics. While there are limitations to its use in animal studies, the future directions for the study of this compound are numerous, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 3-(3-methylphenyl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction between 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid and 4-pyridinemethanamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
3-(3-methylphenyl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential applications in the medical field. It has been found to exhibit antibacterial activity against a wide range of Gram-negative bacteria, including Acinetobacter baumannii, which is a major cause of hospital-acquired infections. This compound has also been reported to have activity against multidrug-resistant strains of bacteria, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
3-(3-methylphenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-3-2-4-13(9-11)14-19-16(22-20-14)15(21)18-10-12-5-7-17-8-6-12/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMZYGDIHHXLJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-5-yl}phenyl acetate](/img/structure/B5339893.png)

![(3aS*,6aR*)-5-(cyclobutylcarbonyl)-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5339916.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5339923.png)
![N-[2-(butyrylamino)phenyl]-4-propoxybenzamide](/img/structure/B5339930.png)
![3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5339937.png)
![(3S*,5S*)-5-{[(2-pyridinylmethyl)amino]carbonyl}-1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5339943.png)
acetic acid](/img/structure/B5339954.png)
![3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5339967.png)
![methyl 4-morpholin-4-yl-3-[(phenylacetyl)amino]benzoate](/img/structure/B5339975.png)


![1-acetyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5339981.png)
![N-benzyl-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]sulfamide](/img/structure/B5339988.png)